3,8-Dichloropyrido[2,3-b]pyrazine
Description
3,8-Dichloropyrido[2,3-b]pyrazine is a bicyclic heterocyclic compound featuring a pyridine ring fused to a pyrazine ring, with chlorine substituents at the 3- and 8-positions. This structure confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry and materials science. The pyrido[2,3-b]pyrazine core is known for its diverse biological activities, including kinase inhibition, anticancer effects, and optoelectronic applications . The dichloro substitution enhances electrophilicity and binding affinity to biological targets, distinguishing it from other derivatives.
Properties
Molecular Formula |
C7H3Cl2N3 |
|---|---|
Molecular Weight |
200.02 g/mol |
IUPAC Name |
3,8-dichloropyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C7H3Cl2N3/c8-4-1-2-10-7-6(4)11-3-5(9)12-7/h1-3H |
InChI Key |
OJIYKCDIZRVNIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1Cl)N=CC(=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dichloropyrido[2,3-b]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrido[3,2-b]pyrazine-2,3-dione with thionyl chloride in the presence of N,N-dimethylformamide (DMF) as a catalyst. The reaction is carried out under reflux conditions for 24 hours, followed by the removal of the solvent and addition of water to isolate the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
3,8-Dichloropyrido[2,3-b]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrido[2,3-b]pyrazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
3,8-Dichloropyrido[2,3-b]pyrazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in studies investigating the biological activity of heterocyclic compounds, including antimicrobial and anticancer properties
Mechanism of Action
The mechanism of action of 3,8-Dichloropyrido[2,3-b]pyrazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but typically include interactions with key proteins or nucleic acids within cells .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
The positions of halogen substituents significantly influence chemical reactivity and stability. Key comparisons include:
- Electronic Effects : DFT studies show that 3,8-dichloro substitution creates a twisted molecular conformation (dihedral angle ~30°–80°), reducing HOMO-LUMO overlap and enabling charge-transfer transitions . This contrasts with methoxy-substituted derivatives, where electron-donating groups increase HOMO energy, reducing optoelectronic efficiency .
Antiproliferative and Kinase Inhibition
Pyrido[2,3-b]pyrazine derivatives exhibit potent activity against cancer cells and kinases:
- Mechanistic Insights : The dichloro compound’s dual chlorine atoms facilitate strong π-π stacking with kinase hinge regions (e.g., BRAF) and DNA base pairs, while pyrrolo derivatives achieve higher selectivity for FGFR1 due to hydrogen bonding with Ala564 .
Optoelectronic and Material Properties
HOMO-LUMO Gaps and Charge Transfer
Pyrido[2,3-b]pyrazines are promising for organic electronics:
- Twist Angle Effects : The dichloro derivative’s twisted conformation (dihedral angle ~50°) minimizes ΔEST, enabling efficient thermally activated delayed fluorescence (TADF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
